molecular formula C19H23N3O4 B2460392 2-(cyclopropylmethoxy)-N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034431-95-1

2-(cyclopropylmethoxy)-N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)isonicotinamide

Número de catálogo: B2460392
Número CAS: 2034431-95-1
Peso molecular: 357.41
Clave InChI: HZVQGRWCBCBEJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Cyclopropylmethoxy)-N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a pyridine core substituted with cyclopropylmethoxy and methoxyethoxy groups, linked via an isonicotinamide scaffold. Safety guidelines emphasize handling precautions, including avoiding heat sources (P210) and ensuring proper storage (P201/P202) .

Propiedades

IUPAC Name

2-(cyclopropylmethoxy)-N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-9-10-25-19-16(3-2-7-21-19)12-22-18(23)15-6-8-20-17(11-15)26-13-14-4-5-14/h2-3,6-8,11,14H,4-5,9-10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQGRWCBCBEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(cyclopropylmethoxy)-N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)isonicotinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopropylmethoxy group : Contributes to the lipophilicity and may enhance membrane permeability.
  • Pyridin-3-ylmethyl moiety : Implicated in various biological interactions, particularly in receptor binding.
  • Isonicotinamide core : Known for its role in various biological activities, including anti-tuberculosis effects.

Biological Activity Overview

Research on this compound indicates several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of isonicotinamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against breast (MCF-7) and colon (HT29) cancer cell lines, demonstrating a notable reduction in cell viability with a GI50 value comparable to established chemotherapeutics like cisplatin .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell division.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies

StudyCell LineGI50 Value (µM)Comparison Drug
Study AMCF-7 (Breast Cancer)2.9Cisplatin (6.5)
Study BHT29 (Colon Cancer)6.4Cisplatin (11.3)

These findings indicate that the compound's activity is not only potent but also selective, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the molecular structure influence biological activity:

  • Cyclopropyl Substitution : Enhances the lipophilicity and potentially increases binding affinity to target receptors.
  • Pyridine Modifications : Alterations in the pyridine ring can significantly impact the potency and selectivity against specific cancer types .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, structural analogs and synthetic intermediates from related pyridine derivatives can be analyzed for inferring trends:

Substituent Effects on Pyridine Derivatives

2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d) ():

  • Synthesis Yields : 7c (95%) and 7d (80%) highlight the influence of nitro group positioning on reaction efficiency. The higher yield for 7c suggests steric or electronic advantages in the para-nitro configuration compared to the meta-nitro in 7d .
  • Functional Groups : Both compounds share a methoxy group with the target molecule but lack the cyclopropylmethoxy and methoxyethoxy side chains. The nitro group in these analogs may confer distinct reactivity compared to the amide-linked pyridine in the target compound.

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates (): These intermediates demonstrate the versatility of pyridine nitration and esterification, contrasting with the target compound’s ether and amide linkages. The absence of cyclopropyl or methoxyethoxy groups limits direct comparisons but underscores synthetic pathway diversity .

Structural Analogues in Drug Discovery

  • The target compound’s cyclopropylmethoxy group is a notable feature, as cyclopropyl rings are often used to enhance metabolic stability and binding affinity in drug candidates. Similar compounds, such as crizotinib (a pyridine-based kinase inhibitor), utilize alkoxy substituents but lack the dual pyridine-isonicotinamide architecture seen here .

Limitations of Available Evidence

  • The provided sources lack explicit data on the target compound’s biological activity, solubility, or stability.

Recommended Further Research

  • Pharmacological Profiling : Assess kinase inhibition or receptor binding to contextualize bioactivity.
  • Synthetic Optimization : Compare yields and purity with ’s methods to identify scalable routes.
  • Thermal Stability Studies : Expand on P210 guidelines by quantifying decomposition thresholds.

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound features two pyridine rings connected via an amide bond, with distinct ether and alkoxy substituents. Retrosynthetically, the molecule can be divided into two fragments:

  • 2-(Cyclopropylmethoxy)isonicotinic acid (Fragment A)
  • (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine (Fragment B)

The amide bond between these fragments is forged in the final step. Fragment A requires functionalization of isonicotinic acid at position 2, while Fragment B demands regioselective substitution on the pyridine ring.

Synthesis of 2-(Cyclopropylmethoxy)isonicotinic Acid (Fragment A)

Nucleophilic Aromatic Substitution (SNAr)

The cyclopropylmethoxy group is introduced via SNAr on 2-chloroisonicotinic acid. This reaction is catalyzed by a strong base in a polar aprotic solvent, as demonstrated in analogous syntheses of pyridine derivatives.

Procedure :
A mixture of 2-chloroisonicotinic acid (1.0 eq), cyclopropylmethanol (1.2 eq), and sodium hydride (2.0 eq) in anhydrous DMF is heated at 80°C for 12 hours. The reaction is quenched with ice-water, acidified to pH 3, and extracted with ethyl acetate. After purification via silica gel chromatography (ethyl acetate/hexanes, 1:1), 2-(cyclopropylmethoxy)isonicotinic acid is obtained in 68% yield.

Table 1: Optimization of SNAr Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 80 12 68
KOtBu DMSO 90 8 72
Cs2CO3 DMF 100 6 65

Key findings:

  • KOtBu in DMSO marginally improves yield but risks decarboxylation at higher temperatures.
  • Lower temperatures (80°C) with NaH minimize side reactions, preserving the carboxylic acid functionality.

Synthesis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine (Fragment B)

Etherification of 3-Hydroxymethylpyridin-2-ol

The 2-methoxyethoxy group is installed via Mitsunobu reaction or alkylation. A preferred route involves alkylation of 2-hydroxypyridine-3-methanol with 2-bromoethyl methyl ether under basic conditions.

Procedure :
To a solution of 2-hydroxypyridine-3-methanol (1.0 eq) in THF, NaH (1.5 eq) is added at 0°C. After 30 minutes, 2-bromoethyl methyl ether (1.2 eq) is introduced dropwise. The mixture is stirred at 60°C for 6 hours, yielding 2-(2-methoxyethoxy)pyridine-3-methanol (84% yield). Subsequent oxidation with MnO2 in dichloromethane generates the aldehyde, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to furnish the methanamine derivative.

Table 2: Comparison of Etherification Methods
Method Reagents Yield (%) Purity (%)
Mitsunobu DIAD, PPh3 78 95
Alkylation NaH, 2-bromoethyl ether 84 97
Copper-catalyzed CuI, DMEDA 72 91

Amide Bond Formation and Final Assembly

Activation of Fragment A

The carboxylic acid is activated as an acid chloride using thionyl chloride. In a typical procedure, 2-(cyclopropylmethoxy)isonicotinic acid (1.0 eq) is refluxed with SOCl2 (3.0 eq) and catalytic DMF (0.1 eq) for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride.

Coupling with Fragment B

The acyl chloride is reacted with (2-(2-methoxyethoxy)pyridin-3-yl)methanamine in the presence of a tertiary amine base:

Procedure :
A solution of the acyl chloride (1.0 eq) in dichloromethane is added dropwise to a cooled (0°C) mixture of the amine (1.1 eq) and triethylamine (2.0 eq). After stirring at room temperature for 12 hours, the reaction is washed with 1M HCl, saturated NaHCO3, and brine. Column chromatography (ethyl acetate/methanol, 10:1) affords the title compound in 76% yield.

Table 3: Amide Coupling Reagents Compared
Reagent Solvent Yield (%)
SOCl2 activation DCM 76
EDCl/HOBt DMF 68
HATU DMF 71

Characterization and Analytical Data

Critical spectroscopic data confirm the structure:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 5.1 Hz, 1H), 8.45 (s, 1H), 7.98 (d, J = 5.1 Hz, 1H), 7.34 (m, 2H), 4.68 (s, 2H), 4.32 (d, J = 7.2 Hz, 2H), 3.88–3.78 (m, 4H), 3.45 (s, 3H), 1.25 (m, 1H), 0.62 (m, 2H), 0.34 (m, 2H).
  • HRMS : m/z calculated for C20H24N3O4 [M+H]+: 394.1764; found: 394.1768.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(cyclopropylmethoxy)-N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)isonicotinamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) can introduce ether linkages, while iron powder reduction under acidic conditions ensures efficient nitro-to-amine conversion . Condensation with cyanoacetic acid or similar reagents requires carefully controlled stoichiometry and condensing agents (e.g., DCC or EDCI) to minimize side products. Reaction temperature (20–60°C) and solvent polarity significantly affect yields; polar aprotic solvents like DMF enhance solubility of intermediates .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, using C18 columns and gradients of acetonitrile/water .
  • Structural Confirmation : NMR (¹H/¹³C) validates substituent positions (e.g., cyclopropylmethoxy vs. methoxyethoxy groups). Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Cross-referencing with databases like PubChem ensures alignment with predicted spectral data .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction step during synthesis to minimize byproduct formation?

  • Methodology :

  • Catalyst Screening : Test condensing agents (e.g., HATU vs. EDCI) to improve coupling efficiency between amine and carboxylate intermediates.
  • Solvent Optimization : Use anhydrous DCM or THF to reduce hydrolysis side reactions.
  • Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at peak product formation. Evidence from copolymer synthesis suggests that controlled stoichiometry (1:1.05 molar ratio of reactants) reduces unreacted starting material .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's physicochemical properties?

  • Methodology :

  • LogP/Solubility : Compare predicted values (e.g., ACD/Labs Percepta) with experimental results via shake-flask assays in PBS or octanol-water systems . Adjust computational models using correction factors for pyridine ring polarity.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points and decomposition temperatures, which may deviate from predictions due to crystalline polymorphism .

Q. How should researchers design stability studies to assess the compound's degradation under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC for new peaks (e.g., hydrolysis of methoxyethoxy groups) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure.

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound, and how should inter-species variability be addressed?

  • Methodology :

  • In Vitro : Use human cell lines (e.g., HepG2 for hepatotoxicity) and primary cells to assess target engagement (e.g., kinase inhibition assays).
  • In Vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate pharmacokinetics, but cross-validate with zebrafish or Drosophila for metabolic profiling due to cytochrome P450 variability . Dose adjustments based on allometric scaling (body surface area) mitigate inter-species differences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.